Methylene Blue hydrate

説明

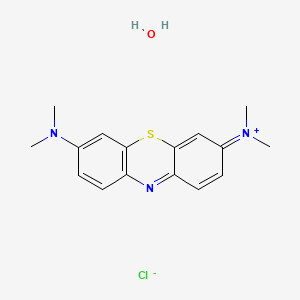

Methylene Blue hydrate is a useful research compound. Its molecular formula is C16H20ClN3OS and its molecular weight is 337.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medical Diagnostics

Methylene blue hydrate is extensively used as a dye in histology and microbiology. Its staining capabilities enhance the visualization of tissues and cells under a microscope, aiding in the diagnosis of various conditions. For instance, it is commonly employed in procedures such as:

- Histological Staining: Used to differentiate between viable and non-viable cells.

- Intraoperative Lymphatic Mapping: Applied during surgeries to identify sentinel lymph nodes for cancer staging.

Antimicrobial Applications

The compound exhibits significant antibacterial properties, making it effective in treating infections. It is utilized in:

- Topical Antiseptics: this compound can be used in wound care to prevent infections.

- Aquaculture: It treats fungal infections in fish and protects newly laid eggs from bacterial contamination .

Analytical Chemistry

In analytical chemistry, this compound serves as a redox indicator during titrations. It helps determine the concentration of oxidizing agents in solutions by changing color based on the oxidation state. This property is crucial for:

- Quantitative Analysis: Used in various titration methods to assess the presence of specific chemicals.

Neuroscience Research

Recent studies have highlighted the potential neuroprotective effects of this compound. It is being investigated for its applications in treating neurodegenerative diseases such as Alzheimer's disease. Research findings indicate that:

- Cognitive Enhancement: Methylene blue may improve memory and cognitive functions by enhancing mitochondrial activity .

- Neuroprotection: It has shown promise in protecting neurons from oxidative stress and apoptosis .

Biological Staining

This compound is widely used for biological staining due to its ability to selectively stain living cells. This application allows researchers to track cellular processes and behaviors in real-time. Notable uses include:

- RNA Staining: It can stain RNA on hybridization membranes for northern blotting, verifying nucleic acid presence without interfering with the hybridization process .

- Cell Viability Testing: The compound differentiates between living and dead cells based on their ability to reduce methylene blue .

Case Studies

Case Study 1: Chronic Wound Management

A study demonstrated the effectiveness of methylene blue impregnated dressings in managing chronic leg ulcers. The treatment resulted in significant healing after 4 months of application, showcasing its potential as a therapeutic agent for wound care .

Case Study 2: Alzheimer’s Disease

Research involving the administration of methylene blue showed improvements in cognitive functions among patients with Alzheimer’s disease. The study indicated enhanced oxygenation levels and reduced respiratory rates among treated individuals, suggesting its therapeutic benefits .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medical Diagnostics | Histological staining, lymphatic mapping | Enhanced visualization for diagnosis |

| Antimicrobial | Topical antiseptic, aquaculture | Infection prevention |

| Analytical Chemistry | Redox indicator | Accurate concentration determination |

| Neuroscience | Cognitive enhancement, neuroprotection | Potential treatment for neurodegenerative diseases |

| Biological Staining | RNA staining, cell viability testing | Real-time tracking of cellular processes |

Table 2: Case Studies Overview

| Study Focus | Findings | Implications |

|---|---|---|

| Chronic Wound Management | Significant healing observed with MB dressings | Effective treatment option for chronic ulcers |

| Alzheimer’s Disease | Improved cognitive function and oxygenation levels | Potential therapeutic agent for neurodegeneration |

特性

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N3S.ClH.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10H,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVSELLRAGBDLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7220-79-3, 122965-43-9, 67183-68-0 | |

| Record name | Methylene blue trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7220-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Bis(dimethylamino)phenothiazin-5-ium, chloride, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122965-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene Blue monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067183680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLENE BLUE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3YJW1TB3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。